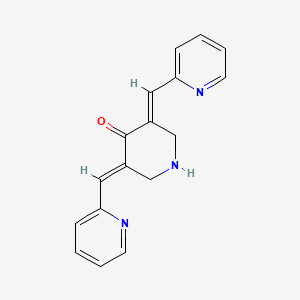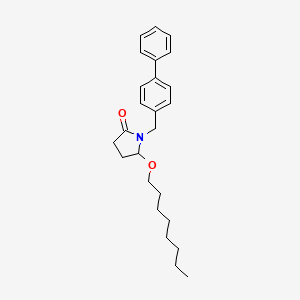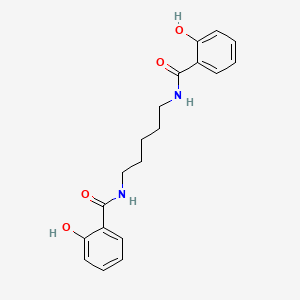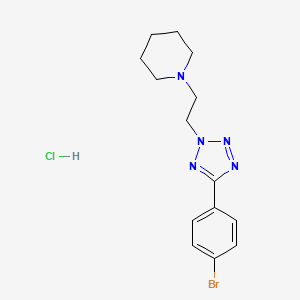
2-Benzoylmethylthioquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoylmethylthioquinoline hydrobromide is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a benzoylmethylthio group attached to the quinoline ring, with a hydrobromide salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzoylmethylthioquinoline hydrobromide typically involves the alkylation of 2-mercaptoquinoline with substituted α-bromacetophenones in an organic solvent in the presence of an alkali . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzoylmethylthioquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoylmethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-Benzoylmethylthioquinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-benzoylmethylthioquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Mercaptoquinoline: A precursor in the synthesis of 2-benzoylmethylthioquinoline hydrobromide.
α-Bromacetophenones: Used in the alkylation process to form the compound.
Other Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness: this compound is unique due to the presence of the benzoylmethylthio group, which imparts distinct chemical properties and potential biological activities. Its hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
134826-62-3 |
|---|---|
Formule moléculaire |
C17H14BrNOS |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
1-phenyl-2-quinolin-2-ylsulfanylethanone;hydrobromide |
InChI |
InChI=1S/C17H13NOS.BrH/c19-16(14-7-2-1-3-8-14)12-20-17-11-10-13-6-4-5-9-15(13)18-17;/h1-11H,12H2;1H |
Clé InChI |
WSQGAZCFINKEQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


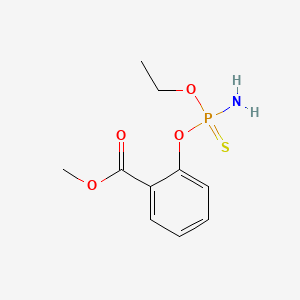




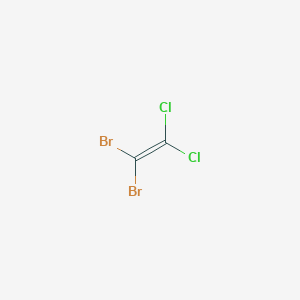
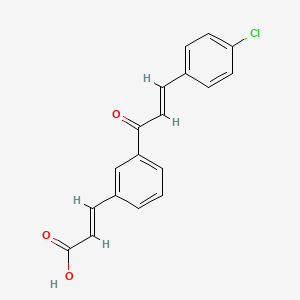
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
